N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide
Description
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a secondary amine derivative featuring a cyclohexyl backbone substituted at the 4-position with a 2-hydroxyethylamino group and an acetamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive acetamides, though direct pharmacological data are absent in the provided evidence .
Properties
IUPAC Name |
N-[4-(2-hydroxyethylamino)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(14)12-10-4-2-9(3-5-10)11-6-7-13/h9-11,13H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYHUTQNVKLUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate: 4-Nitrocyclohexyl Acetate
Step 1: Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (50–100 psig) and 10% palladium on carbon in tetrahydrofuran (THF) at ambient temperature. This step typically achieves >90% conversion.
Step 2: Acylation with Acetic Anhydride
The resulting 4-aminocyclohexanol is reacted with acetic anhydride in a 1:1.2 molar ratio under reflux in toluene. Water is removed via azeotropic distillation, yielding N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide with 80–85% purity.
| Parameter | Details | Source |
|---|---|---|
| Catalyst | Pd/C (10 wt%) | |
| Solvent | THF/Toluene | |
| Temperature | 20°C (Step 1); 110°C (Step 2) | |
| Yield | 78–84% |
Reductive Amination of Cyclohexanone
Substrate: Cyclohexanone and Ethanolamine
Cyclohexanone is reacted with ethanolamine in methanol under reductive conditions using sodium cyanoborohydride (NaBH3CN). The imine intermediate is reduced to form 4-(2-hydroxyethylamino)cyclohexane, which is acetylated with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA).
Key Conditions:
-
Molar Ratio: 1:1.1 (cyclohexanone:ethanolamine)
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Reducing Agent: NaBH3CN (1.5 equiv)
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Acylation: AcCl (1.2 equiv), TEA (2.0 equiv), 0°C → RT
Nucleophilic Substitution on Halogenated Cyclohexane
Substrate: 4-Bromocyclohexyl Acetamide
4-Bromocyclohexyl acetamide undergoes nucleophilic substitution with ethanolamine in dimethylformamide (DMF) at 80°C for 24 hours. Potassium carbonate (K2CO3) facilitates deprotonation of ethanolamine, promoting displacement of the bromide.
Optimization Notes:
-
Higher yields (82%) are achieved using 2 equivalents of ethanolamine.
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Side products (e.g., elimination to cyclohexene) are minimized by maintaining anhydrous conditions.
Rhodium-Catalyzed Hydrogenation of Nitriles
Substrate: 4-Cyanocyclohexyl Acetate
A two-step hydrogenation process is employed:
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Partial Hydrogenation: Using rhodium on alumina (Rh/Al2O3) in acetic acid at 50 psi H2, the nitrile is converted to 4-(aminomethyl)cyclohexanol.
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Acylation: The amine is treated with acetic anhydride in xylene under reflux, yielding the target compound with 88% efficiency.
Advantages:
Direct Amidation of Cyclohexylamine Derivatives
Substrate: 4-(2-Hydroxyethylamino)cyclohexylamine
The amine is dissolved in DCM and reacted with acetyl chloride (1.1 equiv) in the presence of TEA. The reaction proceeds at 0°C to room temperature, with yields reaching 90% after recrystallization from ethyl acetate/hexane.
Critical Parameters:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hydrogenation-Acylation | 84 | 85 | Scalable | Requires high-pressure H2 |
| Reductive Amination | 75 | 88 | Mild conditions | Cost of NaBH3CN |
| Nucleophilic Substitution | 82 | 90 | Simple setup | Bromide precursor synthesis |
| Rhodium Hydrogenation | 88 | 92 | High selectivity | Rhodium catalyst cost |
| Direct Amidation | 90 | 95 | One-pot reaction | Sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group
Reduction: The amide group can be reduced to an amine
Substitution: The hydroxy group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of N-[4-(2-Oxo-ethylamino)-cyclohexyl]-acetamide
Reduction: Formation of N-[4-(2-Amino-ethylamino)-cyclohexyl]-acetamide
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds
Biology: In studies involving enzyme inhibition and protein interactions
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy-ethylamino group can form hydrogen bonds with active sites, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexyl Ring
Phenoxy-Substituted Acetamides (ISRIB Series)
- Examples: 2-(4-Cyanophenoxy)-N-[(1r,4r)-4-[2-(4-cyanophenoxy)acetamido]cyclohexyl]acetamide (ISRIB-A13) 2-(3,4-Dichlorophenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide (ISRIB-A14)
- Key Differences: These compounds replace the hydroxyethylamino group with phenoxy-acetamide chains, introducing aromatic and halogenated groups. Synthetic Routes: Synthesized via carbodiimide-mediated coupling (EDCI/HOBt) in DMF, yielding 36–86% . Implications: The phenoxy groups increase lipophilicity and steric bulk, likely altering target binding compared to the polar hydroxyethylamino group in the target compound.
Halogenated Derivatives
- Example: 2-Chloro-N-(4-ethylcyclohexyl)acetamide Molecular Formula: C${10}$H${18}$ClNO Properties: Lower hydrogen-bonding capacity (1 donor, 1 acceptor) vs. the target compound’s 2 donors (amide NH, hydroxyl OH) and 3 acceptors (amide O, hydroxyl O, ether O). This reduces solubility but enhances membrane permeability .
Bulky Alkyl Substituents
- Configuration: The cis-cyclohexyl conformation may restrict rotational freedom, contrasting with the more flexible hydroxyethylamino group in the target compound .
Functional Group Modifications
Diacetamide Derivatives
- Example: N-[4-(Acetylamino)cyclohexyl]acetamide Structure: Features dual acetamide groups on the cyclohexyl ring. Impact: Increased hydrogen-bonding capacity (2 donors, 2 acceptors) enhances crystallinity but may reduce bioavailability due to excessive polarity .
Aromatic and Heterocyclic Analogs
Pharmacological and Antimicrobial Activity
- Antimicrobial Analogs: Cyclohexyl carboxamide and benzoxazole derivatives (e.g., Arpaci et al., 2002a,b) exhibit broad-spectrum antimicrobial activity. The hydroxyethylamino group in the target compound may similarly enhance interactions with bacterial membranes or enzymes, though empirical data are lacking .
- Antiviral Potential: Phenoxy-substituted acetamides (e.g., Bernard et al., 2014) show activity against human rhinoviruses, suggesting structural motifs that could be explored for the target compound .
Physicochemical Properties Comparison
Biological Activity
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C12H24N2O2
Molecular Weight : 228.33 g/mol
Structural Features :
- Contains a hydroxyethylamino group.
- Features a cyclohexyl ring, enhancing hydrophobic interactions.
- Classified under acetamides, indicating potential pharmacological applications.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The hydroxyethylamino group can form hydrogen bonds with proteins, influencing their structure and function. The cyclohexyl ring contributes to the compound's stability and enhances its interaction with hydrophobic regions of biomolecules, potentially affecting neurotransmitter systems involved in pain modulation and mood regulation.
1. Antitumor Activity
Preliminary studies indicate that compounds structurally similar to this compound may exhibit significant antitumor effects. For example, a related compound demonstrated a 100% reduction in tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models, suggesting a potential for inducing apoptosis and enhancing antioxidant activities .
2. Analgesic and Anti-inflammatory Properties
Research suggests that the compound may possess analgesic and anti-inflammatory properties akin to other acetamides. Its structural components imply possible interactions with serotonin and dopamine receptors, which are critical in pain pathways.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor effects of similar compounds, significant decreases in tumor cell viability were observed. The study utilized molecular docking techniques to predict binding affinities with cancer-related receptors, revealing promising interactions that warrant further investigation into therapeutic applications .
Pharmacokinetics
Further studies are needed to elucidate the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these parameters is crucial for assessing its viability as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C12H24N2O2 | Potential analgesic properties |
| N,N-Diethyl-4-(2-hydroxyethylamino)butanamide | C12H25N3O2 | Studied for anti-inflammatory effects |
| 1-(Cyclohexylmethyl)-4-(hydroxyethyl)piperidine | C14H23NO | Investigated for neuroprotective effects |
Q & A
Q. What statistical approaches are suitable for analyzing dose-response data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
